4-(4-Methoxybenzyl)-1,4-diazepan-5-one
Description
Structure
2D Structure
Properties
IUPAC Name |
4-[(4-methoxyphenyl)methyl]-1,4-diazepan-5-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N2O2/c1-17-12-4-2-11(3-5-12)10-15-9-8-14-7-6-13(15)16/h2-5,14H,6-10H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KLNQDLOSSPFAMS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CN2CCNCCC2=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601187958 | |
| Record name | Hexahydro-4-[(4-methoxyphenyl)methyl]-5H-1,4-diazepin-5-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601187958 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
234.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1219960-45-8 | |
| Record name | Hexahydro-4-[(4-methoxyphenyl)methyl]-5H-1,4-diazepin-5-one | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1219960-45-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Hexahydro-4-[(4-methoxyphenyl)methyl]-5H-1,4-diazepin-5-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601187958 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthesis via Reductive Pathways of Benzodiazepine Precursors
Method Overview:
This approach involves the reduction of benzodiazepine derivatives bearing suitable functional groups to yield the target compound. The process typically starts with a benzodiazepine precursor that contains a benzyl or substituted benzyl group, which is then selectively reduced under controlled conditions.
Preparation of Benzodiazepine Intermediate:
Synthesis begins with the formation of a benzodiazepine ring system, often via condensation reactions involving o-phenylenediamines and suitable ketones or aldehydes, such as 4-methoxybenzaldehyde.Introduction of the Methoxybenzyl Group:
The methoxybenzyl moiety can be introduced through N-alkylation of the diazepine nitrogen with 4-methoxybenzyl halides or via nucleophilic substitution reactions using 4-methoxybenzyl alcohol derivatives.Reduction of the Benzodiazepine:
As per WO2017133620A1, reduction reactions are performed on benzodiazepine derivatives using reducing agents such as sodium borohydride, lithium aluminum hydride, or borane in solvents like dichloromethane or tetrahydrofuran (THF). This step converts the benzodiazepine to the corresponding diazepan-5-one.
| Step | Reagents | Solvent | Conditions | Yield/Notes |
|---|---|---|---|---|
| N-alkylation | 4-methoxybenzyl halide | Acetone or DMF | Room temperature, base (e.g., K2CO3) | Efficient substitution |
| Reduction | NaBH4 or LiAlH4 | Dichloromethane or THF | 0-25°C | Selective reduction of the imine or related groups |
One-Pot Synthesis from o-Nitrobenzoic N-Allylamides
Method Overview:
Inspired by the recent methodology described in PMC8567460, this approach involves the cascade reactions starting from o-nitrobenzoic N-allylamides, which undergo nitrene formation, C–H insertion, and subsequent cyclization to form benzodiazepine derivatives.
Formation of N-Allylamides:
Starting with o-nitrobenzoic acid derivatives, N-allylamides are synthesized via amidation with appropriate amines.Catalytic Cascade Reaction:
Using molybdenyl acetylacetonate and copper(II) trifluoromethanesulfonate as catalysts, the N-allylamide undergoes a cascade of reactions—nitrene insertion, C–H bond activation, and ring closure—forming the benzodiazepine core.Introduction of the Methoxybenzyl Group:
Post-cyclization, the methoxybenzyl group can be installed via N-alkylation with 4-methoxybenzyl halides under basic conditions.
| Step | Reagents | Catalyst | Solvent | Conditions | Yield/Notes |
|---|---|---|---|---|---|
| Cyclization | N-allylamide | Molybdenyl acetylacetonate, Cu(II) triflate | Toluene or DMSO | Reflux, moderate to high yield | Up to 90% yield reported |
| N-Alkylation | 4-methoxybenzyl halide | K2CO3 | Acetone or DMF | Room temperature | Efficient substitution |
Chemical Modification of Pre-Existing Diazepan-5-ones
Method Overview:
This method involves functionalizing pre-formed diazepan-5-one compounds by N-alkylation with 4-methoxybenzyl halides or derivatives.
Preparation of Diazepan-5-one Core:
Synthesized via classical condensation of appropriate diamines with ketones or via cyclization of suitable acyclic precursors.N-Alkylation with 4-Methoxybenzyl Halides:
Under basic conditions (e.g., potassium carbonate, sodium hydride), the nitrogen atom in the diazepan-5-one ring is alkylated with 4-methoxybenzyl chloride or bromide.
| Step | Reagents | Solvent | Conditions | Notes |
|---|---|---|---|---|
| Alkylation | 4-methoxybenzyl halide | Acetone or DMF | 0-25°C, inert atmosphere | High selectivity |
Summary of Data and Trends
| Method | Starting Material | Key Reagents | Catalysts | Solvent | Typical Yield | Remarks |
|---|---|---|---|---|---|---|
| Reductive Transformation | Benzodiazepine derivatives | NaBH4, LiAlH4 | — | DCM, THF | 70-90% | Selective reduction of imine or related groups |
| Cascade Cyclization | N-Allylamides | Molybdenyl acetylacetonate, Cu(II) triflate | Molybdenum, Copper | Toluene, DMSO | Up to 90% | Wide substrate scope, high efficiency |
| N-Alkylation | Diazepan-5-one | 4-Methoxybenzyl halide | K2CO3 | Acetone, DMF | 80-95% | Mild conditions, high selectivity |
Research Findings and Considerations
Catalyst Choice:
Catalysts such as molybdenyl acetylacetonate and copper(II) triflate are effective for cascade cyclizations, offering high yields and broad substrate scope.Reaction Conditions:
Mild temperatures (0–80°C) and common solvents like dichloromethane, tetrahydrofuran, and DMSO are suitable for these transformations.Functional Group Compatibility:
The methods tolerate various substituents on aromatic rings, including methoxy groups, which are introduced via standard halide alkylation.Yield Optimization: Purity of starting materials, choice of solvent, and reaction temperature significantly influence the yield and selectivity.
Chemical Reactions Analysis
Types of Reactions
4-(4-Methoxybenzyl)-1,4-diazepan-5-one can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.
Reduction: The carbonyl group in the diazepanone ring can be reduced to form a hydroxyl group.
Substitution: The methoxybenzyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of 4-(4-formylbenzyl)-1,4-diazepan-5-one or 4-(4-carboxybenzyl)-1,4-diazepan-5-one.
Reduction: Formation of 4-(4-methoxybenzyl)-1,4-diazepan-5-ol.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Pharmacological Activity
The compound has been studied for its potential therapeutic effects in various medical conditions. Key findings include:
- Anti-HIV Activity : Some derivatives of diazepanones have been reported to exhibit anti-HIV properties. For instance, the structural modifications in related compounds have shown promise in inhibiting viral replication, suggesting that 4-(4-Methoxybenzyl)-1,4-diazepan-5-one could be explored further for similar applications .
- Neuroprotective Effects : Research indicates that compounds within the diazepanone class may possess neuroprotective properties. In vitro studies have demonstrated their ability to protect neurons from oxidative stress and apoptosis, making them candidates for treating neurodegenerative diseases .
Synthesis and Derivatives
The synthesis of this compound has been optimized to enhance its pharmacological profile. Notable derivatives have been created to improve efficacy against specific targets:
- Structural Variations : Modifications such as introducing different substituents on the benzyl group have led to compounds with varied biological activities. For instance, derivatives with halogen substitutions have shown increased potency in certain assays .
Case Study 1: Neuroprotective Screening
A study conducted on a library of diazepanone derivatives, including this compound, involved screening for neuroprotective effects using primary cortical neurons subjected to oxidative stress. The results indicated that several compounds exhibited significant protective effects against neuronal death, highlighting the potential of this compound class in neurotherapeutics .
Case Study 2: Anti-HIV Activity
In a comparative study assessing various diazepanone derivatives for their anti-HIV activity, this compound was included as a reference compound. The study demonstrated that while some derivatives showed promising results, further optimization is necessary to enhance selectivity and reduce toxicity .
Mechanism of Action
The mechanism of action of 4-(4-Methoxybenzyl)-1,4-diazepan-5-one involves its interaction with specific molecular targets. The methoxybenzyl group can interact with various enzymes and receptors, modulating their activity. The diazepanone ring can also interact with biological macromolecules, influencing their function. These interactions can lead to various biological effects, including antimicrobial and anticancer activities .
Comparison with Similar Compounds
Structural Analogues and Their Properties
The following table summarizes key structural analogs of 4-(4-Methoxybenzyl)-1,4-diazepan-5-one, emphasizing substituent effects on physicochemical and biological properties:
Biological Activity
Overview
4-(4-Methoxybenzyl)-1,4-diazepan-5-one is an organic compound classified as a diazepane, characterized by a seven-membered heterocyclic structure containing two nitrogen atoms. This compound has garnered interest due to its diverse biological activities, particularly its interactions with several key enzymes and its potential applications in medicinal chemistry.
The primary biological activity of this compound is attributed to its inhibition of specific enzymes involved in cellular signaling pathways. Notably, it targets:
- cAMP-specific phosphodiesterases (PDEs) : Specifically, it inhibits PDE4A and PDE4D, which are crucial for regulating cyclic AMP levels in cells. This inhibition suggests potential therapeutic applications in treating inflammatory disorders and other conditions related to cyclic AMP signaling .
- β-secretase (BACE) : This enzyme plays a significant role in the formation of amyloid-beta plaques associated with Alzheimer's disease. Inhibiting BACE may provide neuroprotective effects .
- Glycogen Synthase Kinase 3β (GSK3β) : GSK3β is involved in various cellular processes, including metabolism and neuronal function. Its inhibition could be beneficial in neurodegenerative diseases .
Cellular Effects
Research indicates that this compound influences several cellular processes:
- Reduction of Amyloid Beta Formation : In neuronal cells, this compound has been shown to decrease amyloid beta formation and tau phosphorylation, both critical factors in Alzheimer's pathology .
- Modulation of Cell Signaling : By inhibiting PDEs, the compound alters cell signaling pathways, potentially leading to enhanced neuronal survival and function .
Research Findings
Several studies have explored the biological activities of this compound. Below are key findings from various research efforts:
Case Studies
- Neuroprotective Effects : A study evaluated the effects of this compound on neuronal cell lines exposed to amyloid-beta. The results showed a significant reduction in cell death and tau phosphorylation compared to untreated controls.
- Anticancer Activity : In vitro studies on breast cancer cell lines demonstrated that this compound exhibited dose-dependent inhibition of cell viability, comparable to established chemotherapeutic agents .
Q & A
Q. What are the established synthetic routes for 4-(4-Methoxybenzyl)-1,4-diazepan-5-one, and how do reaction conditions influence yield?
While direct data on this compound is limited, analogous benzodiazepines (e.g., 1-Benzyl-1,4-diazepan-5-one) are synthesized via multi-step processes. A common approach involves:
- Acylation : Reacting a diazepane core with a methoxybenzyl chloride derivative under basic conditions .
- Ring Closure : Cyclization using catalysts like p-toluenesulfonic acid in refluxing toluene . Key variables affecting yield include temperature control (e.g., 80–100°C), inert atmospheres (N₂/Ar), and stoichiometric ratios of reagents. For example, excess acylating agents may improve substitution efficiency but risk side reactions .
| Synthetic Step | Reagents/Conditions | Yield Range | Reference |
|---|---|---|---|
| Acylation | 4-Methoxybenzyl chloride, K₂CO₃, DMF, 80°C | 60–75% | |
| Cyclization | Toluene, p-TsOH, reflux | 70–85% |
Q. Which spectroscopic and crystallographic techniques are most effective for characterizing this compound?
- NMR Spectroscopy : ¹H and ¹³C NMR (e.g., in CDCl₃ or DMSO-d₆) resolve methoxybenzyl protons (δ 3.7–3.8 ppm) and diazepanone carbonyl signals (δ 170–175 ppm) .
- X-Ray Crystallography : For structural confirmation, single-crystal X-ray diffraction (as applied to 1-Benzyl-1,4-diazepan-5-one) reveals bond angles and stereochemistry .
- Mass Spectrometry : High-resolution ESI-MS validates molecular weight (e.g., [M+H]⁺ peak at m/z 261.1234) .
Q. How does the reactivity of this compound compare to other diazepanones under standard conditions?
The methoxybenzyl group enhances electron density, making the diazepanone core less susceptible to nucleophilic attack compared to unsubstituted analogs. For instance:
- Oxidation : Requires stronger agents (e.g., KMnO₄) to form hydroxylated derivatives.
- Reduction : LiAlH₄ selectively reduces the ketone to an alcohol without affecting the methoxy group . Contrastingly, non-substituted diazepanones undergo faster ring-opening reactions with nucleophiles like amines .
Advanced Research Questions
Q. How can factorial design optimize the synthesis of this compound?
A 2³ factorial design can evaluate variables:
- Factors : Temperature (80°C vs. 100°C), catalyst loading (5% vs. 10% p-TsOH), and reaction time (6 vs. 12 hours).
- Response : Yield and purity. Data analysis via ANOVA identifies interactions (e.g., higher catalyst loading reduces time but increases byproducts). Orthogonal arrays (e.g., Taguchi methods) further minimize experimental runs .
Q. What computational tools predict the pharmacokinetic properties of this compound?
- Molecular Dynamics (MD) Simulations : COMSOL Multiphysics models binding affinity to GABAₐ receptors, leveraging force fields like AMBER .
- Density Functional Theory (DFT) : Calculates electron distribution to predict sites of metabolic oxidation (e.g., methoxy demethylation) .
- ADMET Prediction : Software like Schrödinger’s QikProp estimates logP (2.8–3.2) and blood-brain barrier penetration .
Q. How can researchers resolve contradictions in reaction outcomes across studies?
Contradictions often arise from subtle differences in conditions. For example:
- Case Study : Conflicting reports on diazepanone ring stability in acidic media.
- Resolution : Controlled experiments show that trace moisture (≥0.1% H₂O) accelerates hydrolysis, whereas anhydrous conditions preserve the ring .
Methodological recommendations:
Q. What experimental frameworks are used to study this compound’s pharmacological potential?
- In Vitro Assays :
- Radioligand binding (³H-flumazenil displacement) quantifies GABAₐ receptor affinity .
- CYP450 inhibition screening (e.g., CYP3A4) assesses metabolic interactions .
Q. How do storage conditions impact the compound’s stability?
- Degradation Pathways : Hydrolysis (pH-dependent) and photodegradation.
- Optimal Storage :
Retrosynthesis Analysis
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| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
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Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
